(R)-3-Aminohex-5-enoic acid
CAS No.: 82448-92-8
Cat. No.: VC0113056
Molecular Formula: C₆H₁₂ClNO₂
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82448-92-8 |
---|---|
Molecular Formula | C₆H₁₂ClNO₂ |
Molecular Weight | 165.62 |
IUPAC Name | (3R)-3-aminohex-5-enoic acid |
Standard InChI | InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
SMILES | C=CCC(CC(=O)O)N |
Introduction
Chemical Structure and Identification
(R)-3-Aminohex-5-enoic acid is an amino acid derivative featuring a chiral center at the C-3 position with an R configuration. The compound contains both an amino group and a carboxylic acid functional group, along with an unsaturated carbon chain terminating in an alkene.
Identification Data
Parameter | Value |
---|---|
CAS Number | 82448-92-8 |
Molecular Formula | C₆H₁₁NO₂ |
Molecular Weight | 129.16 g/mol |
IUPAC Name | (3R)-3-aminohex-5-enoic acid |
SMILES | C=CCC@HN |
InChI | InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 |
InChIKey | UEMNCMYSSFWTCS-RXMQYKEDSA-N |
The compound is also known by several synonyms, including (R)-3-Amino-5-hexenoic acid, d-beta-homoallylglycine hydrochloride, and (3R)-3-aminohex-5-enoic Acid .
Structural Features
The structural characteristics of (R)-3-Aminohex-5-enoic acid include:
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A primary amino group at the C-3 position with R stereochemistry
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A terminal alkene group (vinyl group) at C-5
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A carboxylic acid function connected to the chiral center via a methylene group
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One defined stereocenter at C-3
This specific arrangement of functional groups contributes to the compound's reactivity and applications in chemical synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-3-Aminohex-5-enoic acid is essential for its proper handling, storage, and application in research and development.
Physical Properties
Property | Value |
---|---|
Appearance | White powder |
Molecular Weight | 129.16 g/mol |
Exact Mass | 129.078978594 Da |
Monoisotopic Mass | 129.078978594 Da |
Topological Polar Surface Area | 63.3 Ų |
Heavy Atom Count | 9 |
Rotatable Bond Count | 4 |
The compound typically exists as a white powder in its pure form . Due to its amino and carboxylic acid groups, it demonstrates amphiphilic behavior that affects its solubility characteristics.
Chemical Properties
Property | Value |
---|---|
XLogP3-AA | -2.3 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 3 |
Defined Atom Stereocenter Count | 1 |
Complexity | 112 |
With an XLogP3-AA value of -2.3, the compound shows good water solubility, which is consistent with its polar functional groups . The presence of hydrogen bond donors and acceptors contributes to its ability to participate in various intermolecular interactions, which is significant for its biological activity and reactivity in chemical transformations.
Spectroscopic Properties
Spectroscopic data provides valuable information for compound identification and characterization. Predicted collision cross-section values for various adducts of (R)-3-Aminohex-5-enoic acid have been reported:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 130.08626 | 128.0 |
[M+Na]+ | 152.06820 | 135.9 |
[M+NH4]+ | 147.11280 | 134.4 |
[M+K]+ | 168.04214 | 132.4 |
[M-H]- | 128.07170 | 126.2 |
[M+Na-2H]- | 150.05365 | 129.8 |
[M]+ | 129.07843 | 128.1 |
[M]- | 129.07953 | 128.1 |
These predicted collision cross-section values are useful for mass spectrometry-based identification and analysis .
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride salt of (R)-3-Aminohex-5-enoic acid is a commonly used derivative with the following properties:
Parameter | Value |
---|---|
CAS Number | 332064-79-6 |
Molecular Formula | C₆H₁₂ClNO₂ |
Molecular Weight | 165.62 g/mol |
IUPAC Name | (3R)-3-aminohex-5-enoic acid hydrochloride |
Storage Conditions | 2-8°C, under inert gas |
The hydrochloride salt form offers improved stability and solubility characteristics compared to the free base, making it more suitable for certain applications .
Structural Analogs
Several structural analogs and related compounds exist, including:
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Compounds with the same connectivity: 3 related structures
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Compounds with the same parent: 8 related structures
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The non-chiral form: 3-Aminohex-5-enoic acid (CAS: 87255-31-0)
These structural analogs may exhibit similar chemical behavior but potentially different biological activities due to stereochemical differences .
Synthesis and Production
The synthesis of (R)-3-Aminohex-5-enoic acid typically involves multiple steps to ensure stereospecificity and high purity.
Industrial Synthesis
Industrial-scale production of (R)-3-Aminohex-5-enoic acid and its hydrochloride salt generally employs:
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Batch or continuous flow reactors to optimize reaction conditions
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Careful control of stereochemistry to ensure the R configuration
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Purification techniques including crystallization, distillation, and chromatography
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Quality control measures to verify enantiomeric purity
Maintaining the stereochemical integrity of the chiral center is critical for applications where the specific enantiomer is required, such as in the synthesis of pharmaceutical ingredients.
Applications and Research Significance
(R)-3-Aminohex-5-enoic acid has diverse applications in chemical synthesis and pharmaceutical research.
Pharmaceutical Applications
This compound serves as a key intermediate in the development of various bioactive molecules, particularly those targeting:
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Neurological disorders
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Metabolic conditions
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Receptor-targeting therapeutics
Its defined stereochemistry makes it valuable for synthesizing chiral drugs where enantiomeric purity is crucial for achieving desired pharmacological effects .
Chemical Research Applications
In the field of chemical research, (R)-3-Aminohex-5-enoic acid is utilized for:
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Peptide modification studies to explore structure-activity relationships
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Development of enzyme inhibitors and receptor modulators
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Investigation of stereochemical effects on biological activity
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Building blocks for more complex molecules with specific stereochemical requirements
The compound's terminal alkene group provides a reactive site for further chemical transformations, making it a versatile starting material in organic synthesis.
Parameter | Recommendation |
---|---|
Temperature | 2-8°C (refrigerated) |
Atmosphere | Store under inert gas (nitrogen or argon) |
Container | Tightly sealed to prevent moisture absorption |
Light Exposure | Protect from light |
These storage conditions help prevent degradation, racemization, or unwanted chemical reactions that could compromise the compound's purity and stereochemical integrity .
Stability Considerations
As an amino acid with a reactive alkene group, (R)-3-Aminohex-5-enoic acid may be susceptible to:
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Oxidation of the terminal alkene
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Racemization of the chiral center under basic conditions
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Potential peptide bond formation between molecules
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Hydrolysis in strongly acidic or basic environments
The hydrochloride salt generally offers improved stability for long-term storage compared to the free base form .
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